BenchChemオンラインストアへようこそ!

(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride

Medicinal Chemistry Scaffold Diversity Lead Optimization

This diarylmethylamine hydrochloride combines a 4-chlorophenyl electron-withdrawing group with a 4-cyclopropylphenyl motif to deliver enhanced metabolic stability, membrane permeability, and three complementary functionalization vectors (chloroarene cross-coupling, cyclopropyl-stabilized ring, and primary amine derivatization). Unlike simpler analogues, this scaffold preserves the precise physicochemical fingerprint required for CNS-targeted SAR campaigns, avoiding the re-optimization burden of generic substitutions. Procure with confidence for neuroscience drug discovery, HTS library construction, and late-stage functionalization programs where regioisomeric and halogen-selectivity integrity are non-negotiable.

Molecular Formula C16H17Cl2N
Molecular Weight 294.22
CAS No. 2243503-63-9
Cat. No. B2589631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride
CAS2243503-63-9
Molecular FormulaC16H17Cl2N
Molecular Weight294.22
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)N.Cl
InChIInChI=1S/C16H16ClN.ClH/c17-15-9-7-14(8-10-15)16(18)13-5-3-12(4-6-13)11-1-2-11;/h3-11,16H,1-2,18H2;1H
InChIKeyJYZTXFVUXIZONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride (CAS 2243503-63-9) as a Differentiated Diaryl methylamine Scaffold


(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride is a diarylmethylamine derivative (C₁₆H₁₇Cl₂N, MW 294.2 g/mol) featuring a 4-chlorophenyl ring and a 4-cyclopropylphenyl ring connected through a central methanamine carbon [1]. The molecule contains one undefined stereocenter and presents as a hydrochloride salt, a formulation commonly employed to enhance solid-state stability and aqueous solubility during handling. Diarylmethylamines as a structural class are recognized intermediates for synthesizing pharmaceutically relevant products with antihistaminic, antiarrhythmic, antidepressive, and anticholinergic properties [2]. This specific compound is commercially catalogued as a versatile small-molecule scaffold (Biosynth code TPD50363) for laboratory research applications .

Why (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride Cannot Be Replaced by Simpler Diaryl methylamine or Mono-Aryl Analogs


Generic substitution among diarylmethylamine scaffolds is inadvisable because the specific combination of a 4-chlorophenyl electron-withdrawing group and a 4-cyclopropylphenyl hydrophobic, metabolically stabilized moiety defines the compound's physicochemical and pharmacological fingerprint. The cyclopropyl fragment is well-established to enhance metabolic stability by resisting cytochrome P450-mediated oxidation, increase membrane permeability, and improve target-binding complementarity through its three-dimensional character [1]. The para-chloro substituent further modulates ring electronics, hydrogen-bonding potential, and lipophilicity (computed XLogP3) relative to unsubstituted or bromo analogs. In contrast, simpler analogs such as (4-chlorophenyl)(cyclopropyl)methanamine (lacking the second phenyl ring) or (4-chlorophenyl)(phenyl)methanamine (lacking the cyclopropyl group) exhibit markedly different molecular weights, rotatable bond counts, topological polar surface areas, and lipophilicities—each of which independently influences solubility, permeability, protein binding, and off-target promiscuity [2]. These cumulative differences mean that substituting one scaffold for another within a structure–activity relationship (SAR) program or a synthetic route cannot preserve the same physicochemical profile or biological output without complete re-optimization.

Quantitative Differentiation Guide: (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride vs. Closest Analogs and In-Class Candidates


Evidence Dimension 1: Expanded Molecular Complexity and Scaffold Differentiation vs. Mono-Aryl (4-Chlorophenyl)(cyclopropyl)methanamine

The target compound incorporates two distinct aromatic rings (4-chlorophenyl and 4-cyclopropylphenyl), whereas the simpler analog (4-chlorophenyl)(cyclopropyl)methanamine (CAS 1185166-47-5) bears only one aromatic ring attached directly to the cyclopropyl unit. This structural difference translates into a 62% increase in molecular weight (294.2 vs. 181.66 g/mol), an additional rotatable bond, and a fundamentally different three-dimensional shape that expands chemical space exploration in fragment-based or diversity-oriented synthesis campaigns [1]. The increased aromatic surface area also alters π-stacking and hydrophobic interaction potential with protein targets—a factor that cannot be replicated by the mono-aryl analog.

Medicinal Chemistry Scaffold Diversity Lead Optimization

Evidence Dimension 2: Computed Lipophilicity Differentiation vs. Non-Cyclopropyl Analog (4-Chlorophenyl)(phenyl)methanamine

The cyclopropylphenyl substituent increases computed lipophilicity relative to the non-cyclopropyl analog (4-chlorophenyl)(phenyl)methanamine (4-chlorobenzhydrylamine, CAS 28022-43-7). PubChem computed properties indicate the target compound possesses XLogP3 ~4.2, while the non-cyclopropyl analog has XLogP3 ~3.4 [1]. This approximately +0.8 log unit increase is consistent with the established contribution of a cyclopropyl group to lipophilicity and is expected to enhance membrane permeability and blood-brain barrier penetration potential, as supported by the general properties of cyclopropane-containing scaffolds [2]. However, this class-level inference should be verified experimentally.

ADME Prediction Lipophilicity Permeability

Evidence Dimension 3: Cyclopropyl-Mediated Metabolic Stability Advantage (Class-Level Inference)

The cyclopropyl group is recognized across medicinal chemistry as a privileged motif for enhancing metabolic stability. The C–H bonds in cyclopropane exhibit a higher bond dissociation energy (106 kcal/mol) compared with standard methylene C–H bonds (98 kcal/mol), rendering the cyclopropyl ring significantly less susceptible to oxidative metabolism by cytochrome P450 enzymes [1]. In a comprehensive decade-spanning review, fused-cyclopropane incorporation was repeatedly shown to improve metabolic stability, reduce off-target effects, and enhance membrane permeability in drug discovery campaigns (2015–2024) [1]. While no direct microsomal stability data for the target compound itself has been published, the presence of the 4-cyclopropylphenyl ring logically confers a metabolic stability advantage over the non-cyclopropyl analog (4-chlorophenyl)(phenyl)methanamine. This inference must be validated through experimental intrinsic clearance assays (e.g., human liver microsomes).

Metabolic Stability Cytochrome P450 Drug Design

Evidence Dimension 4: Regioisomeric Differentiation – 4-Cyclopropylphenyl vs. 2-Cyclopropylphenyl Substitution

The target compound bears the cyclopropyl group at the para (4-) position of the phenyl ring. Its regioisomer, (4-chlorophenyl)(2-cyclopropylphenyl)methanamine (CAS 2243511-78-4), places the cyclopropyl at the ortho (2-) position, which introduces a markedly different dihedral angle geometry and steric environment around the methanamine carbon. Ortho substitution restricts conformational freedom and can dramatically alter target-binding complementarity. In a related diaryl scaffold series, 4-cyclopropylphenyl-containing CB1 receptor ligands achieved Ki values as low as 3 nM in competitive binding assays, while the regioisomeric 2-substituted variants frequently showed reduced affinity or altered selectivity profiles [1]. Although direct comparative data for the target compound and its 2-cyclopropyl regioisomer are not published, the SAR precedent from related diaryl CB1 ligand series supports that the regioisomeric choice is non-trivial and can dictate biological outcome.

Regioisomerism Target Binding Structure-Activity Relationship

Evidence Dimension 5: Halogen-Dependent Reactivity and Procurement Differentiation – 4-Chloro vs. 4-Bromo Analog

The 4-chloro substituent on the target compound provides a specific balance of electronegativity (Hammett σₚ = +0.23), lipophilicity contribution (π ≈ +0.71), and synthetic utility that differs from the 4-bromo analog (σₚ = +0.23, π ≈ +0.86). While both halogens are synthetically competent for cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), the C–Cl bond (bond dissociation energy ~96 kcal/mol for Ar–Cl) exhibits lower oxidative addition reactivity compared to the C–Br bond (~81 kcal/mol), offering a different chemoselectivity window in sequential functionalization strategies [1]. Furthermore, the smaller van der Waals radius of chlorine (1.75 Å) vs. bromine (1.85 Å) influences halogen bonding geometry with biological targets, a factor increasingly exploited in rational drug design. Many commercial catalogues list both the 4-chloro and 4-bromo versions, but the chloro analog may be preferred when lower molecular weight and reduced lipophilicity are desired [2].

Halogen Bonding Cross-Coupling SAR

Evidence Dimension 6: Diarylmethylamine Scaffold Precedence in Bioactive Molecules and Synthetic Versatility

Diarylmethylamines constitute a privileged scaffold class in medicinal chemistry. A seminal review by Schmidt et al. (2006) documents their use as key intermediates for synthesizing compounds with antihistaminic, antiarrhythmic, diuretic, antidepressive, local-anesthetic, and anticholinergic pharmacological activities [1]. The target compound's dual-ring architecture, combining a halogen-substituted ring with a cyclopropyl-substituted ring, provides two orthogonal vectors for further elaboration: the 4-chlorophenyl ring for cross-coupling or nucleophilic aromatic substitution, and the primary amine for amide bond formation, reductive amination, or urea/sulfonamide synthesis [2]. This dual functionalization capability is a meaningful differentiation from simpler mono-aryl or non-halogenated diarylmethylamine scaffolds, which offer fewer synthetic diversification points.

Diarylmethylamine Pharmaceutical Intermediates Scaffold Utility

Highest-Value Application Scenarios for (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride (CAS 2243503-63-9) Based on Evidence


Scenario A: CNS-Focused Lead Optimization Requiring Enhanced Metabolic Stability and BBB Permeability

For neuroscience drug discovery programs targeting intracellular or CNS-resident proteins, the 4-cyclopropylphenyl motif provides a rationally inferred metabolic stability and membrane permeability advantage over non-cyclopropyl diarylmethylamine analogs [1]. The computed XLogP3 (~4.2) and the established role of cyclopropyl groups in increasing blood-brain barrier penetration [1] make this scaffold a candidate starting point where the simpler (4-chlorophenyl)(phenyl)methanamine (XLogP3 ~3.4) may lack sufficient passive permeability. This scenario is supported by class-level evidence from the fused-cyclopropane medicinal chemistry review, which documents multiple examples of cyclopropane incorporation improving BBB permeability and reducing P450-mediated oxidative clearance [1].

Scenario B: Diversity-Oriented Synthesis Requiring a Tri-Functionalizable Diarylmethylamine Core

Chemical biology and high-throughput screening library construction projects benefit from scaffolds with multiple orthogonal functionalization points. The target compound provides three distinct vectors: the 4-chlorophenyl ring (amenable to cross-coupling), the 4-cyclopropylphenyl ring (stable to metabolism, provides 3D character), and the primary amine (amide, urea, sulfonamide, or reductive amination chemistry) [2]. This tri-functional architecture surpasses the bi-functional capability of (4-chlorophenyl)(cyclopropyl)methanamine and is consistent with the documented utility of diarylmethylamines as versatile intermediates for pharmaceutically relevant targets [2].

Scenario C: Regioisomer-Dependent Structure–Activity Relationship Studies

When an SAR campaign requires systematic exploration of cyclopropylphenyl substitution position effects, procurement of both the 4-cyclopropylphenyl (target compound) and 2-cyclopropylphenyl regioisomers is essential. BindingDB data from related diaryl CB1 ligand series demonstrate that para-cyclopropylphenyl substitution supports nanomolar target engagement (Ki values 3-79 nM), while ortho substitution introduces steric effects that can alter binding geometry and affinity [3]. Use of the correct regioisomer ensures that SAR conclusions are attributable to the intended substitution pattern rather than unintended conformational effects [3].

Scenario D: Halogen-Dependent Reactivity Profiling in Late-Stage Functionalization

For synthetic methodology development or late-stage functionalization programs, the 4-chloro substituent offers distinct chemoselectivity compared to the corresponding 4-bromo analog. The stronger C–Cl bond (~96 kcal/mol) enables selective cross-coupling at other reactive sites while preserving the chloroarene for a subsequent transformation step, a strategy not feasible with the more reactive C–Br bond (~81 kcal/mol) [4]. This property makes the 4-chloro compound preferable in sequential coupling strategies requiring differentiated halogen reactivity, supporting its procurement over the bromo analog for such applications [4].

Quote Request

Request a Quote for (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.